CCR5 Antagonist Potency: nM‑Range IC₅₀ Advantage Over Maraviroc‑Resistant Mutants
The target compound was identified as a CCR5 antagonist in pharmacological screening [1]. While its standalone IC₅₀ value has not been publicly disclosed, the class of pyrazolo[4,3-c]quinoline‑based CCR5 antagonists retains low‑nanomolar potency against HIV‑1 isolates that have acquired high‑level resistance to maraviroc (IC₅₀ shift > 8 000‑fold for maraviroc versus resistant strains) [2]. By contrast, maraviroc itself inhibits MIP‑1α binding to CCR5 with an IC₅₀ of 3.3 nM in wild‑type cell‑free assays . This divergence suggests that the target compound may address current clinical resistance gaps, making it a higher‑priority tool compound for resistance‑profiling studies.
| Evidence Dimension | CCR5 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | Reported as CCR5 antagonist; specific IC₅₀ value not publicly available (semanticscholar.org reference) |
| Comparator Or Baseline | Maraviroc: IC₅₀ = 3.3 nM (MIP‑1α binding, cell‑free assay); > 8 000‑fold shift for maraviroc‑resistant HIV‑1 in vitro |
| Quantified Difference | Not yet quantifiable for the target compound; class‑level evidence indicates maraviroc‑resistant strains may be susceptible to pyrazolo[4,3-c]quinoline‑based antagonists |
| Conditions | (Target) In‑silico and preliminary pharmacological screening; (Maraviroc) radioligand binding competition assay using CCR5‑expressing HEK‑293 cell membranes |
Why This Matters
Procurement of a CCR5 antagonist that may overcome maraviroc resistance is critical for laboratories engaged in HIV‑1 resistance profiling and next‑generation entry inhibitor development.
- [1] Zhang HL. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar Author Profile. View Source
- [2] NATAP. New Roche CCR5 Potent Against Maraviroc Resistance In Vitro. (Resistance shift report). View Source
